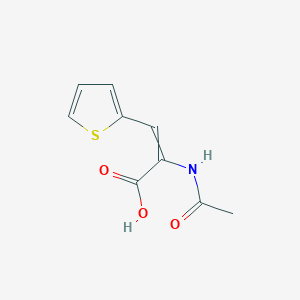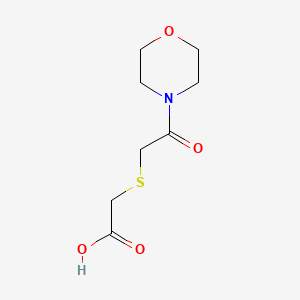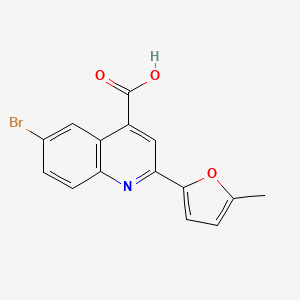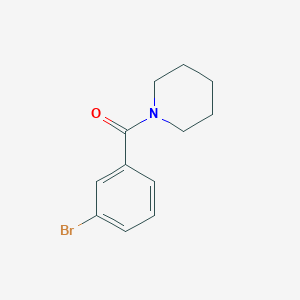
1-(3-Bromobenzoil)piperidina
Descripción general
Descripción
1-(3-Bromobenzoyl)piperidine is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It consists of a piperidine ring bonded to a 3-bromobenzoyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
1-(3-Bromobenzoyl)piperidine has diverse applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research has shown that piperidine derivatives, including 1-(3-Bromobenzoyl)piperidine, have potential anticancer properties.
Análisis Bioquímico
Biochemical Properties
1-(3-Bromobenzoyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly influence the metabolic pathways in which the enzyme is involved.
Cellular Effects
1-(3-Bromobenzoyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and alterations in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(3-Bromobenzoyl)piperidine involves its interaction with specific biomolecules at the molecular level. It binds to enzymes such as cytochrome P450 monooxygenase, leading to enzyme inhibition or activation . This binding can result in changes in the enzyme’s activity, which in turn affects the metabolic pathways in which the enzyme is involved. Additionally, 1-(3-Bromobenzoyl)piperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromobenzoyl)piperidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-(3-Bromobenzoyl)piperidine is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can result in significant alterations in cellular processes.
Dosage Effects in Animal Models
The effects of 1-(3-Bromobenzoyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and induction of apoptosis. It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
1-(3-Bromobenzoyl)piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in the metabolism of many substances . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This can result in changes in the overall metabolic profile of the cell, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 1-(3-Bromobenzoyl)piperidine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of 1-(3-Bromobenzoyl)piperidine within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
1-(3-Bromobenzoyl)piperidine exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes. The subcellular localization of 1-(3-Bromobenzoyl)piperidine is an important factor in determining its overall biochemical activity.
Métodos De Preparación
The synthesis of 1-(3-Bromobenzoyl)piperidine typically involves the reaction of 3-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-(3-Bromobenzoyl)piperidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom on the benzene ring is susceptible to nucleophilic substitution reactions.
Formation of Derivatives: The amine group in the piperidine ring can react with various electrophiles to form new derivatives.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzoyl)piperidine, particularly its anticancer properties, involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways.
Signaling Pathways: It regulates crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK.
Comparación Con Compuestos Similares
1-(3-Bromobenzoyl)piperidine can be compared with other piperidine derivatives and bromobenzoyl compounds:
Piperine: Another piperidine derivative with significant anticancer potential.
3-Bromobenzoic Acid: A simpler compound that shares the bromobenzoyl group but lacks the piperidine ring.
The uniqueness of 1-(3-Bromobenzoyl)piperidine lies in its combination of a piperidine ring and a bromobenzoyl group, which imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIJRCKRUAHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354936 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-53-8 | |
| Record name | 1-(3-Bromobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




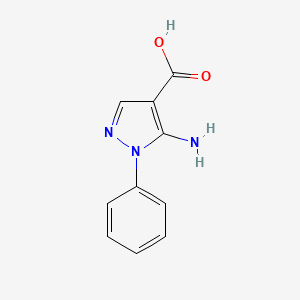
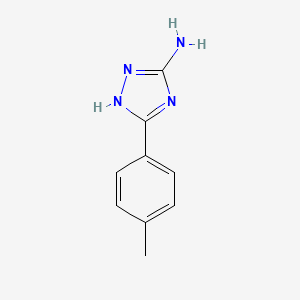
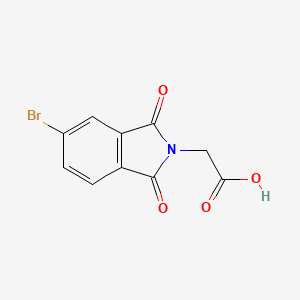
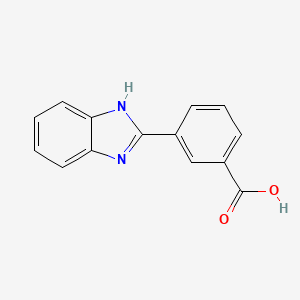
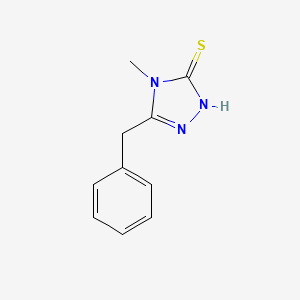

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
